Enantiomer-Specific Plasma Exposure: Purified N-Acetyl-L-Leucinate vs. Racemate-Derived L-Enantiomer
When N-acetyl-L-leucinate is administered as the purified L-enantiomer (100 mg/kg p.o. in mice), its plasma exposure vastly exceeds that achieved from an equivalent dose of the racemate. With racemate administration, the L-enantiomer AUC0–last is only 2,560 h×ng/mL versus 57,800 h×ng/mL for the co-administered D-enantiomer (L/D AUC ratio = 0.04). In contrast, purified L-enantiomer administration yields an AUC0–last of 11,400 h×ng/mL for the L-enantiomer—a 4.5-fold increase over racemate-derived L-enantiomer exposure—and the D-enantiomer is absent. The L-enantiomer Cmax rises from 3,410 ng/mL (racemate-derived) to 16,800 ng/mL (purified), a 4.9-fold increase [1]. These data demonstrate that the D-enantiomer in the racemate functionally inhibits L-enantiomer uptake at an intestinal carrier, and that purified N-acetyl-L-leucinate is required to achieve therapeutic L-enantiomer concentrations.
| Evidence Dimension | Plasma AUC0–last for L-enantiomer |
|---|---|
| Target Compound Data | 11,400 h×ng/mL (purified N-acetyl-L-leucinate, 100 mg/kg p.o.) |
| Comparator Or Baseline | 2,560 h×ng/mL (L-enantiomer derived from racemate N-acetyl-DL-leucine, same nominal dose) |
| Quantified Difference | 4.5-fold higher AUC; L/D AUC ratio shifts from 0.04 (racemate) to 19.8 (purified L-enantiomer) |
| Conditions | Oral administration to mice at 100 mg/kg; plasma quantified by LC-MS; noncompartmental pharmacokinetic analysis |
Why This Matters
This demonstrates that racemic material delivers sub-therapeutic L-enantiomer exposure due to D-enantiomer-mediated uptake inhibition; procurement of purified N-acetyl-L-leucinate is a prerequisite for achieving target plasma concentrations.
- [1] Churchill, G.C., Strupp, M., Galione, A., Platt, F.M. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 2020, 15(2), e0229585. Table 1. View Source
